molecular formula C32H36N2O2 B10951891 (2E,2'E)-N,N'-benzene-1,3-diylbis[3-(4-tert-butylphenyl)prop-2-enamide]

(2E,2'E)-N,N'-benzene-1,3-diylbis[3-(4-tert-butylphenyl)prop-2-enamide]

Cat. No.: B10951891
M. Wt: 480.6 g/mol
InChI Key: QXHDFGAOGSEXDQ-OZNQKUEASA-N
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Description

(E)-3-[4-(TERT-BUTYL)PHENYL]-N-[3-({(E)-3-[4-(TERT-BUTYL)PHENYL]-2-PROPENOYL}AMINO)PHENYL]-2-PROPENAMIDE is a synthetic organic compound characterized by its complex structure, which includes multiple phenyl rings and propenamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[4-(TERT-BUTYL)PHENYL]-N-[3-({(E)-3-[4-(TERT-BUTYL)PHENYL]-2-PROPENOYL}AMINO)PHENYL]-2-PROPENAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as substituted phenyl rings and propenamide derivatives. Common synthetic routes include:

    Aldol Condensation: This reaction involves the formation of carbon-carbon bonds between aldehydes and ketones, leading to the formation of the propenamide backbone.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[4-(TERT-BUTYL)PHENYL]-N-[3-({(E)-3-[4-(TERT-BUTYL)PHENYL]-2-PROPENOYL}AMINO)PHENYL]-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Catalysts: Palladium on carbon (Pd/C), platinum (Pt)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-[4-(TERT-BUTYL)PHENYL]-N-[3-({(E)-3-[4-(TERT-BUTYL)PHENYL]-2-PROPENOYL}AMINO)PHENYL]-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features make it a candidate for drug design and development.

Medicine

The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers may investigate its efficacy as a pharmaceutical agent for treating various diseases.

Industry

In industrial applications, (E)-3-[4-(TERT-BUTYL)PHENYL]-N-[3-({(E)-3-[4-(TERT-BUTYL)PHENYL]-2-PROPENOYL}AMINO)PHENYL]-2-PROPENAMIDE may be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-[4-(TERT-BUTYL)PHENYL]-N-[3-({(E)-3-[4-(TERT-BUTYL)PHENYL]-2-PROPENOYL}AMINO)PHENYL]-2-PROPENAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-[4-(METHYL)PHENYL]-N-[3-({(E)-3-[4-(METHYL)PHENYL]-2-PROPENOYL}AMINO)PHENYL]-2-PROPENAMIDE
  • (E)-3-[4-(ETHYL)PHENYL]-N-[3-({(E)-3-[4-(ETHYL)PHENYL]-2-PROPENOYL}AMINO)PHENYL]-2-PROPENAMIDE

Uniqueness

Compared to similar compounds, (E)-3-[4-(TERT-BUTYL)PHENYL]-N-[3-({(E)-3-[4-(TERT-BUTYL)PHENYL]-2-PROPENOYL}AMINO)PHENYL]-2-PROPENAMIDE is unique due to the presence of tert-butyl groups, which can influence its chemical reactivity, stability, and interactions with biological targets

Properties

Molecular Formula

C32H36N2O2

Molecular Weight

480.6 g/mol

IUPAC Name

(E)-3-(4-tert-butylphenyl)-N-[3-[[(E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino]phenyl]prop-2-enamide

InChI

InChI=1S/C32H36N2O2/c1-31(2,3)25-16-10-23(11-17-25)14-20-29(35)33-27-8-7-9-28(22-27)34-30(36)21-15-24-12-18-26(19-13-24)32(4,5)6/h7-22H,1-6H3,(H,33,35)(H,34,36)/b20-14+,21-15+

InChI Key

QXHDFGAOGSEXDQ-OZNQKUEASA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)NC(=O)/C=C/C3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)NC(=O)C=CC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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